5-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-aminoimidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-6-2-1-3-7-10-4-5(8(12)13)11(6)7/h1-4H,9H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCMICHXEKAPSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of 2-aminopyridine derivatives with suitable electrophiles. One common method is the palladium-catalyzed arylation of the inert β-C(sp2)–H bond of carboxylic acid derivatives using 8-aminoimidazo[1,2-a]pyridine as a directing group . This protocol is scalable and exhibits high levels of β-site selectivity, tolerating a broad spectrum of functional groups.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and other transition metals is common in these processes to facilitate efficient cyclization and functionalization of the imidazo[1,2-a]pyridine scaffold .
Chemical Reactions Analysis
Types of Reactions
5-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups on the imidazo[1,2-a]pyridine scaffold.
Substitution: Substitution reactions, such as arylation, can be catalyzed by palladium or other transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
5-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit the growth of Mycobacterium tuberculosis by targeting essential enzymes and disrupting bacterial cell processes . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Positional Isomers: Carboxylic Acid Substituent Variations
- Imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 6200-60-8): Physical Properties: Melting point (mp) 196–197°C; priced at ¥46,400/g (97% purity) .
- Imidazo[1,2-a]pyridine-6-carboxylic acid (CAS 139022-25-6): Physical Properties: mp 250°C (decomposition); lower price (¥24,100/250mg) .
Halogen-Substituted Derivatives
- 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid hydrate: Properties: Chlorine at position 6 increases molecular weight (Cl: 35.45 g/mol) and lipophilicity. Available as a hydrate (95% purity), suggesting hygroscopicity . Comparison: The chloro substituent may enhance membrane permeability but reduce solubility compared to the 5-amino variant.
6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 367500-94-5):
Alkyl- and Alkoxy-Substituted Analogs
- 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid: Synthesis: Prepared via hydrazine hydrate and 2-aminopyridine reaction. IR confirms amine presence (3190 cm⁻¹) .
- 5-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1352398-56-1): Properties: Methoxy group at position 5 (electron-donating) alters electronic density. Comparison: Methoxy vs. amino substituents differ in polarity and hydrogen-bonding capacity, influencing drug-likeness.
Trifluoromethyl-Substituted Analog
- 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1620569-19-8): Properties: CF₃ group at position 7 enhances metabolic stability and lipophilicity. Similarity score: 0.86 . Comparison: The strong electron-withdrawing effect of CF₃ contrasts with the electron-donating 5-amino group, affecting reactivity in coupling reactions .
Research Implications
The 5-amino group in the target compound enhances polarity and hydrogen-bonding capacity, making it advantageous for targeting polar enzyme pockets. In contrast, halogenated or alkylated analogs prioritize lipophilicity for membrane penetration. Synthetic routes for these compounds often involve regioselective functionalization, as seen in the use of LiOH for ester hydrolysis in THF/water systems .
Future studies should explore the pharmacokinetic profiles of these analogs, particularly the impact of substituent position on bioavailability and toxicity.
Biological Activity
5-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its promising biological activities, particularly against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). The compound features a fused bicyclic structure consisting of an imidazole ring and a pyridine ring, which contributes to its diverse pharmacological properties.
Antimicrobial Activity
One of the most notable biological activities of this compound is its effectiveness against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Research indicates that derivatives of this compound exhibit significant in vitro anti-tubercular activity, with minimum inhibitory concentrations (MICs) ranging from 0.07 μM to 2.2 μM against MDR strains and even lower against XDR strains, demonstrating its potential as a therapeutic agent in combating resistant TB strains .
Table 1: In Vitro Anti-TB Activity of Derivatives
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| This compound | 0.07 - 2.2 | MDR-TB |
| Compound A | 0.003 - 0.05 | Replicating Mtb |
| Compound B | 0.0009 - 0.00045 | Intracellular Mtb |
The mechanism by which this compound exerts its antimicrobial effects involves targeting essential enzymes within the bacterial cell. This disruption leads to impaired cellular processes critical for the survival and replication of Mtb . Furthermore, structure-activity relationship (SAR) studies have identified specific modifications that enhance the potency and selectivity of these compounds against Mtb while minimizing cytotoxicity to human cells .
Cytotoxicity Studies
In vitro studies have shown that many derivatives of imidazo[1,2-a]pyridine compounds exhibit low cytotoxicity against various human cell lines, including VERO, HeLa, and MCF-7 cells. For instance, the IC50 values for these compounds were found to be greater than 128 μM, indicating a favorable safety profile for further development .
High Throughput Screening (HTS)
A significant advancement in identifying effective derivatives was achieved through high throughput screening (HTS), which led to the discovery of several potent inhibitors of Mtb. Notably, compounds identified through this method demonstrated MICs as low as 0.03 μM against Mtb H37Rv strains . These findings underscore the importance of systematic screening in drug discovery.
Structural Modifications and Potency Enhancement
Research has shown that specific structural modifications can significantly enhance the activity of imidazo[1,2-a]pyridine derivatives. For example, the introduction of substituents at C2 and C6 positions has been linked to improved potency against both extracellular and intracellular forms of Mtb . A compound with a 2-ethyl-6-chloro substitution was reported to have an MIC of just 0.0009 μM against extracellular Mtb.
Q & A
Basic: What are the standard synthetic routes for 5-aminoimidazo[1,2-a]pyridine-3-carboxylic acid?
The compound is typically synthesized via multistep heterocyclic annulation followed by functionalization. A common approach involves:
- Step 1 : Condensation of 2-aminopyridine derivatives with α-haloketones or esters to form the imidazo[1,2-a]pyridine core .
- Step 2 : Saponification of ester intermediates (e.g., ethyl carboxylate) under basic conditions (NaOH/EtOH) to yield the carboxylic acid .
- Step 3 : Introduction of the amino group via catalytic hydrogenation or nucleophilic substitution, depending on the precursor .
Key reagents include ethyl 2-bromoacetoacetate and coupling agents like EDC for amidation .
Basic: How is structural characterization performed for this compound and its derivatives?
Characterization relies on multimodal spectroscopy :
- 1H/13C NMR : Assigns proton environments and carbon骨架. For example, the carboxylic acid proton appears as a singlet near δ 12–13 ppm, while the pyridine ring protons show distinct splitting patterns .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acids) .
- X-ray crystallography : Validates regiochemistry and hydrogen-bonding networks, as seen in CCDC No. 2401478 for analogous compounds .
Advanced: How can reaction conditions be optimized to improve yield in derivatization reactions?
Optimization strategies include:
- Catalyst screening : Palladium on carbon (Pd/C) enhances hydrogenation efficiency for amino group installation .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility during coupling reactions, while alcohols (MeOH, EtOH) aid in saponification .
- Temperature control : Maintaining 0–5°C during acid-sensitive steps minimizes side reactions .
Controlled inert atmospheres (N₂/Ar) prevent oxidation of intermediates .
Advanced: How to resolve contradictions in spectral data for structurally similar analogs?
Discrepancies often arise from tautomerism or polymorphism . Mitigation involves:
- Comparative crystallography : Cross-referencing with single-crystal X-ray data (e.g., CCDC 2401478) clarifies ambiguous NMR assignments .
- Variable-temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism) by observing signal coalescence at elevated temperatures .
- DFT calculations : Predict theoretical spectra to validate experimental observations .
Pharmacological Applications: What biological activities are associated with this scaffold?
The core structure exhibits:
- PI3K inhibition : Derivatives like HS-173 show IC₅₀ values <100 nM in cancer cell lines via ATP-binding site competition .
- Antimicrobial activity : Substituents at C-5 and C-6 positions enhance Gram-positive bacterial targeting (MIC: 2–8 µg/mL) .
- Antiviral potential : Analogues with trifluoromethyl groups inhibit viral proteases in mechanistic assays .
Stability and Storage: How does pH affect the compound’s stability in solution?
- Acidic conditions (pH <3) : Promotes decarboxylation, degrading the carboxylic acid moiety .
- Neutral/basic conditions (pH 7–9) : Stable for >72 hours at 4°C, but prolonged storage induces dimerization via amide bond formation .
Recommendation : Store as a lyophilized solid at -20°C in airtight, light-protected containers .
Structure-Activity Relationships (SAR): Which modifications enhance target selectivity?
Critical modifications include:
- C-6 substituents : Electron-withdrawing groups (e.g., -CF₃) improve PI3Kα selectivity by 10-fold compared to unsubstituted analogs .
- Amino group position : N-alkylation at C-5 reduces off-target cytotoxicity while maintaining anticancer efficacy .
- Carboxylic acid bioisosteres : Replacing -COOH with tetrazoles enhances metabolic stability without losing binding affinity .
Catalytic Systems: What catalysts enable efficient C–H functionalization of this scaffold?
- Friedel-Crafts acylation : FeCl₃ or AlCl₃ catalyzes C-3 acylation for library diversification .
- Buchwald-Hartwig amination : Pd(dba)₂/XPhos facilitates C-5/C-7 amination with aryl halides .
- Photoredox catalysis : Ru(bpy)₃²⁺ enables decarboxylative couplings under visible light .
Computational Modeling: How to predict binding modes for kinase inhibition?
- Docking studies : Use AutoDock Vina with PI3Kγ crystal structures (PDB: 3L08) to map interactions between the carboxylic acid and Lys-833 .
- MD simulations : AMBER force fields simulate ligand-protein stability over 100 ns, highlighting critical hydrogen bonds with Val-848 .
- QSAR models : Hammett σ values correlate substituent electronics with IC₅₀ trends (R² >0.85) .
Contradictory Biological Data: Why do some analogs show opposing activities in different assays?
Discrepancies arise from:
- Cell line variability : PI3Kδ inhibition may dominate in hematopoietic cells (e.g., Jurkat) but not epithelial lines .
- Assay conditions : Serum-free media exaggerate cytotoxicity compared to serum-containing setups .
- Off-target effects : Trifluoromethyl derivatives may concurrently inhibit PIM kinases, confounding results .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
